molecular formula C13H17N3 B14171481 Indole, 5-amino-3-(1-pyrrolidinylmethyl)- CAS No. 3414-75-3

Indole, 5-amino-3-(1-pyrrolidinylmethyl)-

Cat. No.: B14171481
CAS No.: 3414-75-3
M. Wt: 215.29 g/mol
InChI Key: XINXCFLBEJQVSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, involves various synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Indole, 5-amino-3-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, borane, and pyridine . For example, the Fischer indole synthesis uses methanesulfonic acid under reflux conditions to yield tricyclic indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Indole, 5-amino-3-(1-pyrrolidinylmethyl)- can be compared with other similar indole derivatives, such as indole-3-acetic acid and indole-3-glyoxylate ester . These compounds share a common indole scaffold but differ in their functional groups and biological activities. The uniqueness of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

3414-75-3

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indol-5-amine

InChI

InChI=1S/C13H17N3/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9,14H2

InChI Key

XINXCFLBEJQVSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

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